N-{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC20124751
Molecular Formula: C15H15N3O5S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O5S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C15H15N3O5S/c1-10-14(4-3-5-15(10)18(20)21)17-24(22,23)13-8-6-12(7-9-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19) |
| Standard InChI Key | SKIPTCRONUNHIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, -[4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl]acetamide, reflects its intricate structure. Key features include:
-
Sulfamoyl linker: Connects the 2-methyl-3-nitrophenyl group to the para position of the phenylacetamide core.
-
Nitrophenyl substituent: The 2-methyl-3-nitro configuration introduces steric and electronic effects, influencing reactivity and biological interactions .
-
Acetamide terminus: Provides hydrogen-bonding capability, enhancing solubility and target binding.
The canonical SMILES representation, \text{CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C, and InChIKey (SKIPTCRONUNHIR-UHFFFAOYSA-N) further delineate its topology.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 349.4 g/mol |
| Solubility | Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and acetamide groups |
| LogP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |
| pKa | Sulfonamide proton ~10; acetamide NH ~14 |
The nitro group () contributes to electron-withdrawing effects, while the methyl group enhances hydrophobic interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential functionalization:
-
Sulfonylation: Reacting 2-methyl-3-nitrobenzenesulfonamide with 4-aminophenylacetamide in the presence of a coupling agent (e.g., ) to form the sulfamoyl bridge.
-
Acylation: Protecting the amine group via acetic anhydride treatment, yielding the acetamide terminus.
Critical parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric precision to minimize byproducts.
Comparative Analysis with Analogues
Structurally similar compounds, such as -(4-methyl-3-nitrophenyl)acetamide (PubChem CID: 73133 ), lack the sulfamoyl group, resulting in reduced molecular weight (194.19 g/mol ) and divergent bioactivity. For instance, the sulfamoyl moiety in -{4-[(2-methyl-3-nitrophenyl)sulfamoyl]phenyl}acetamide enhances hydrogen-bonding capacity, potentially improving target affinity.
Research Findings and Experimental Data
Structure-Activity Relationships (SAR)
-
Nitro positioning: Meta-nitro groups enhance electron withdrawal, stabilizing charge-transfer complexes with biological targets .
-
Methyl substitution: Ortho-methyl groups improve membrane permeability via lipophilicity .
Applications and Future Directions
Therapeutic Development
Potential applications include:
-
Antibacterial agents: Targeting multidrug-resistant pathogens.
-
Chemotherapy adjuvants: Synergizing with DNA-damaging agents .
Research Gaps and Opportunities
-
Mechanistic studies: Elucidating interactions with DHPS or topoisomerases.
-
In vivo validation: Assessing pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume